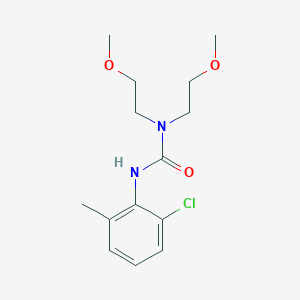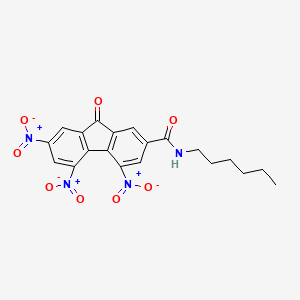
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of fluorene derivatives, which are characterized by a fluorene backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include nitration, oxidation, and amide formation. The nitration of fluorene derivatives is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The oxidation step involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group. Finally, the amide formation is achieved by reacting the carboxylic acid derivative with hexylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amino derivatives, while oxidation can introduce additional carbonyl or carboxyl groups.
Aplicaciones Científicas De Investigación
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups and the oxo group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Uniqueness
N-Hexyl-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide stands out due to its specific hexylamide group, which imparts unique properties compared to other similar compounds. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
62901-56-8 |
|---|---|
Fórmula molecular |
C20H18N4O8 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
N-hexyl-4,5,7-trinitro-9-oxofluorene-2-carboxamide |
InChI |
InChI=1S/C20H18N4O8/c1-2-3-4-5-6-21-20(26)11-7-13-17(15(8-11)23(29)30)18-14(19(13)25)9-12(22(27)28)10-16(18)24(31)32/h7-10H,2-6H2,1H3,(H,21,26) |
Clave InChI |
SJFZAERIOWWLGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


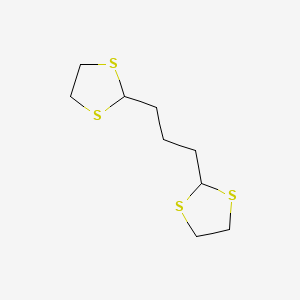
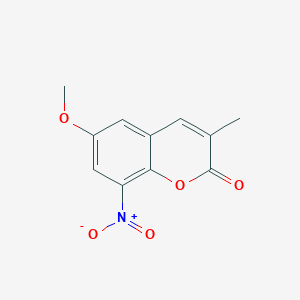
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
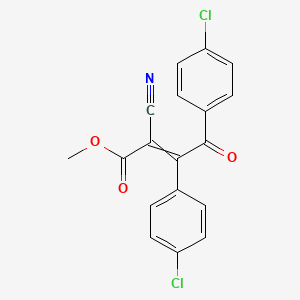


![4-[2-(4-Nonylphenyl)ethenyl]benzonitrile](/img/structure/B14516993.png)
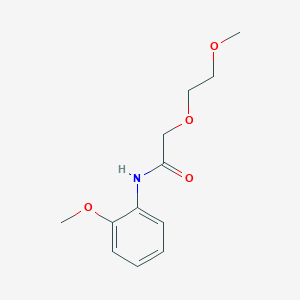

![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
